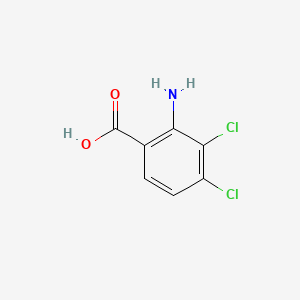

2-Amino-3,4-dichlorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

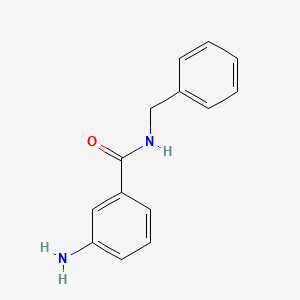

2-Amino-3,4-dichlorobenzoic acid is a chemical compound with the CAS Number: 20776-62-9 . It has a molecular weight of 206.03 and is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-3,4-dichlorobenzoic acid or similar compounds often involves multiple steps. For example, one method for the preparation of 2,3-dichlorobenzoic acid involves reacting O-chloroaniline with trichloroacetaldehyde monohydrate and hydroxylamine hydrochloride to produce N-(2-chlorophenyl)-2-(hydroxyimino) acetamide . This is then treated with concentrated sulfuric acid to obtain 3-chlorolisatin, which is oxidized by hydrogen peroxide to afford 2-amino-3-chlorobenzoic acid . Through other steps such as esterification, diazotization, Sandmeyer-chloronation, and hydrolysis, the target compound 2,3-dichlorobenzoic acid is obtained .Molecular Structure Analysis

The molecular structure of 2-Amino-3,4-dichlorobenzoic acid is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis

2-Amino-3,4-dichlorobenzoic acid is a solid at room temperature . and a flash point of 169.2 .Wissenschaftliche Forschungsanwendungen

Bioremediation

- Scientific Field: Environmental Science

- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be produced during the bioremediation of chlorobenzoic acids . Chlorobenzoic acids (CBAs) can be released into the environment from many different sources, including as degradation products of certain herbicides and insecticides .

- Methods of Application: The formation of CBAs, including 2-Amino-3,4-dichlorobenzoic acid, occurs during the degradation of polychlorinated biphenyls (PCBs) by bacteria and white rot fungi .

- Results/Outcomes: The accumulation of CBAs in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.

- Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .

- Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

- Scientific Field: Organic Chemistry

- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .

- Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .

- Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.

- Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .

- Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

- Scientific Field: Organic Chemistry

- Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .

- Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .

- Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dichlorobenzoic acid | |

CAS RN |

20776-62-9 |

Source

|

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)